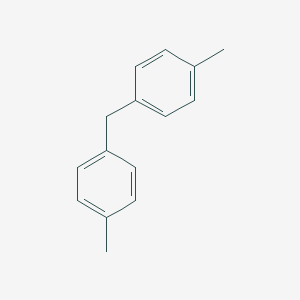

Di-p-tolylmethane

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-[(4-methylphenyl)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16/c1-12-3-7-14(8-4-12)11-15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZAWPPRBCALFRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90197852 | |

| Record name | 1-Methyl-4-[(4-methylphenyl)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4957-14-6 | |

| Record name | 4,4′-Dimethyldiphenylmethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4957-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methane, di-p-tolyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004957146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Di-p-tolylmethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93789 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-4-[(4-methylphenyl)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di-p-tolylmethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Di-p-tolylmethane: Core Properties and Scientific Applications

Introduction

Di-p-tolylmethane, systematically named 1-methyl-4-(4-methylbenzyl)benzene, is an aromatic hydrocarbon characterized by two toluene rings linked by a methylene bridge.[1][2] This diarylmethane scaffold is a fundamental structure in organic chemistry and serves as a crucial building block in various scientific and industrial applications. While its primary use has been as a high-temperature heat carrier and in the synthesis of materials for organic light-emitting diodes (OLEDs), the diarylmethane core is increasingly recognized as a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds.[3] This guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and analytical methodologies for di-p-tolylmethane, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The physical and chemical characteristics of di-p-tolylmethane are foundational to its handling, application, and analysis. These properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₁₆ | [1][2][4] |

| Molecular Weight | 196.29 g/mol | [1][2][4] |

| CAS Number | 4957-14-6 | [1][4] |

| Appearance | White or colorless to light yellow powder, lump, or clear liquid | [5] |

| Melting Point | 29 °C | [6] |

| Boiling Point | 294-296 °C at 760 mmHg | [6] |

| Density | 0.98 g/cm³ | [6] |

| Solubility | Soluble in ethanol and ether; insoluble in water. | [6] |

| LogP (Octanol/Water Partition Coefficient) | 4.85 | [1] |

Synthesis of Di-p-tolylmethane

The most common and industrially significant method for the synthesis of di-p-tolylmethane is the Friedel-Crafts alkylation of toluene. This reaction can be achieved using various alkylating agents, with formaldehyde in the presence of a strong acid catalyst being a prevalent method.

Conceptual Workflow for Friedel-Crafts Synthesis

Caption: Friedel-Crafts synthesis of di-p-tolylmethane.

Experimental Protocol: Friedel-Crafts Synthesis

This protocol is a representative example and should be optimized for specific laboratory conditions and scales.

-

Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser.

-

Reagent Charging: Charge the flask with an excess of toluene and begin stirring. Cool the flask in an ice bath.

-

Catalyst Addition: Slowly add concentrated sulfuric acid to the stirred toluene. Maintain the temperature below 10 °C during the addition.

-

Formaldehyde Addition: Add formalin (37% aqueous formaldehyde) dropwise from the dropping funnel over a period of 1-2 hours, ensuring the temperature remains between 5-10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a gentle reflux (approximately 80-90 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it over crushed ice. Separate the organic layer.

-

Neutralization: Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the excess toluene under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol to yield pure di-p-tolylmethane.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of di-p-tolylmethane is expected to show three distinct signals:

-

A singlet for the two equivalent methyl groups (CH₃) around δ 2.3 ppm.

-

A singlet for the methylene bridge protons (CH₂) around δ 3.9 ppm.

-

A set of signals in the aromatic region (δ 7.0-7.2 ppm), which will appear as two doublets due to the para-substitution pattern on the benzene rings (an AA'BB' system).

-

-

¹³C NMR: The carbon NMR spectrum will display five signals corresponding to the unique carbon environments:

-

A peak for the methyl carbons (~21 ppm).

-

A peak for the methylene bridge carbon (~41 ppm).

-

Four peaks for the aromatic carbons, including the two quaternary carbons and the two types of protonated aromatic carbons.

-

Infrared (IR) Spectroscopy

The IR spectrum of di-p-tolylmethane will exhibit characteristic absorption bands:

-

~3020-3080 cm⁻¹: C-H stretching of the aromatic rings.

-

~2850-2960 cm⁻¹: C-H stretching of the methyl and methylene groups.

-

~1610, 1515, 1450 cm⁻¹: C=C stretching vibrations within the aromatic rings.

-

~810 cm⁻¹: A strong out-of-plane C-H bending vibration, characteristic of para-disubstituted benzene rings.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, di-p-tolylmethane will show a prominent molecular ion peak (M⁺) at m/z = 196. The fragmentation pattern is dominated by the formation of the stable tropylium ion and related structures. Key fragments include:

-

m/z = 181: Loss of a methyl group ([M-CH₃]⁺).

-

m/z = 105: The tolylmethyl cation ([C₈H₉]⁺).

-

m/z = 91: The tropylium ion ([C₇H₇]⁺), which is often the base peak.

Chemical Reactivity

The reactivity of di-p-tolylmethane is dictated by its two main structural features: the electron-rich aromatic rings and the benzylic methylene bridge.

Electrophilic Aromatic Substitution

The methyl groups on the toluene rings are activating and ortho, para-directing. Since the para positions are already substituted, electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation will predominantly occur at the ortho positions relative to the methyl groups (and meta to the methylene bridge).[7][8][9] The steric hindrance from the methylene bridge may influence the regioselectivity between the two available ortho positions.

Oxidation of the Methylene Bridge

The benzylic protons of the methylene bridge are susceptible to oxidation.[10][11] Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium-based reagents can oxidize the methylene group to a carbonyl group, yielding 4,4'-dimethylbenzophenone. This transformation is a valuable synthetic route to this important ketone.

Caption: Oxidation of di-p-tolylmethane.

Relevance in Drug Discovery and Development

While di-p-tolylmethane itself is not a therapeutic agent, the diarylmethane scaffold is a privileged structure in medicinal chemistry.[1][12] Its derivatives have been investigated for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3] The diarylmethane core provides a versatile framework that allows for the spatial orientation of various functional groups, enabling interaction with diverse biological targets.

For drug development professionals, di-p-tolylmethane and its derivatives can serve as:

-

Starting materials for the synthesis of more complex molecules.

-

Scaffolds for the design of new bioactive compounds.

-

Molecular probes to study biological systems.

Recent studies have explored novel diarylmethane derivatives for targeting colorectal cancer, highlighting the ongoing interest in this structural motif.[1][12]

Analytical Methodologies

Gas Chromatography (GC)

A robust method for the quantitative analysis of di-p-tolylmethane can be developed using Gas Chromatography with a Flame Ionization Detector (GC-FID).

Illustrative GC-FID Protocol:

-

Instrumentation: A GC system equipped with an FID, a split/splitless injector, and an appropriate capillary column (e.g., a non-polar or medium-polarity column like a DB-5 or HP-5).

-

Sample Preparation: Prepare a stock solution of di-p-tolylmethane in a suitable solvent such as dichloromethane or hexane. Create a series of calibration standards by serial dilution.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 300 °C

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

Oven Temperature Program: Start at a suitable initial temperature (e.g., 150 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20 °C/min) to a final temperature (e.g., 280 °C) and hold for several minutes to ensure elution of the analyte.

-

-

Analysis: Inject the calibration standards to generate a calibration curve. Inject the sample solution and quantify the amount of di-p-tolylmethane by comparing its peak area to the calibration curve.

High-Performance Liquid Chromatography (HPLC)

For non-volatile derivatives or for analysis in complex matrices, a reversed-phase HPLC method with UV detection is suitable.

Illustrative HPLC-UV Protocol:

-

Instrumentation: An HPLC system with a UV detector, a pump, an autosampler, and a C18 reversed-phase column.

-

Mobile Phase: A mixture of acetonitrile and water, or methanol and water, often in an isocratic elution mode (e.g., 80:20 acetonitrile:water).

-

HPLC Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30-40 °C

-

Detection Wavelength: 220 nm or 254 nm, where the aromatic rings exhibit strong absorbance.

-

Injection Volume: 10-20 µL

-

-

Analysis: Prepare calibration standards and sample solutions in the mobile phase. Generate a calibration curve from the standards and quantify the analyte in the sample based on its peak area.

Safety and Toxicology

Di-p-tolylmethane is classified as hazardous. It is harmful if swallowed and fatal if inhaled.[1][13] It may also cause long-lasting harmful effects to aquatic life.[1]

-

Acute Oral Toxicity (Rat): LD50 = 1700 mg/kg[1]

-

Acute Inhalation Toxicity (Rat): LC50 = 180 mg/m³ (2 h exposure)[1]

Appropriate personal protective equipment (PPE), including respiratory protection, gloves, and safety glasses, should be worn when handling this compound.[13] Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[13]

Conclusion

Di-p-tolylmethane is a molecule of significant interest due to its fundamental chemical properties and its role as a precursor and structural motif in materials science and medicinal chemistry. A thorough understanding of its synthesis, reactivity, and analytical characterization is essential for researchers and scientists working in these fields. This guide has provided a comprehensive overview of these core aspects, offering a foundation for the safe and effective use of di-p-tolylmethane in research and development.

References

- TCI Chemicals. (2025, June 24). SAFETY DATA SHEET: Di-p-tolylmethane.

- LookChem. (n.d.). Di-p-tolylmethane.

- Fisher Scientific. (2025, December 24). SAFETY DATA SHEET.

- Cayman Chemical. (2025, November 6). Safety Data Sheet.

-

PMC - NIH. (n.d.). Transition-Metal-Free C(sp3)–H Oxidation of Diarylmethanes. Retrieved from [Link]

-

ACS Publications. (2025, December 26). Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates. The Journal of Organic Chemistry. Retrieved from [Link]

-

PubMed. (n.d.). [Synthesis and biological evaluation of novel diphenyl methane sulfinyl and diphenylthio-acetamide derivatives]. Retrieved from [Link]

-

PMC - PubMed Central - NIH. (n.d.). Benzylic Methylene Functionalizations of Diarylmethanes. Retrieved from [Link]

-

PubMed. (2019, January 15). Medicinal chemistry of vicinal diaryl scaffold: A mini review. Retrieved from [Link]

-

Oak Ridge National Laboratory. (n.d.). Low-Temperature Oxidation of Methylene Bridge Bond in Coal by Model Compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Assignment of peaks from 1H and 13C NMR. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of thienyl p‐tolyl methane (1w) through Al(OTf)3‐catalyzed Friedel–Crafts‐type benzylation. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]

-

PMC - NIH. (2023, May 8). New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. Retrieved from [Link]

-

Wikipedia. (n.d.). Riley oxidation. Retrieved from [Link]

-

Friedel-Crafts reactions with N-heterocyclic alcohols. (n.d.). Retrieved from [Link]

-

NIST WebBook. (n.d.). Methane, di-p-tolyl-. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Methane, di-p-tolyl- (CAS 4957-14-6). Retrieved from [Link]

-

YouTube. (2023, January 15). Regioselectivity in Electrophilic Aromatic Substitutions. Retrieved from [Link]

-

Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. (n.d.). Retrieved from [Link]

-

Universität Freiburg. (n.d.). A Tandem Hydroformylation‐Organocatalyzed Friedel‐Crafts Reaction for the Synthesis of Diindolylmethanes. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]

-

Chemical Science (RSC Publishing). (n.d.). Diarylmethane synthesis through Re2O7-catalyzed bimolecular dehydrative Friedel–Crafts reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). A comparison of regioselectivity in electrophilic aromatic substitution.... Retrieved from [Link]

-

PubMed. (2009, August 15). Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors. Retrieved from [Link]

-

ResearchGate. (2025, August 10). (PDF) Synthesis, biological evaluationand molecular docking of newtriphenylamine-linked pyridine, thiazoleand pyrazole analogues as anticancer agents. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Copy of 1H NMR and 13C NMR spectra. Retrieved from [Link]

-

ResearchGate. (2025, August 5). (PDF) Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture. Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

Oak Ridge National Laboratory. (n.d.). A GC-FID-Based Method for Quantifying the Breakdown of TiDG in NGS Solvent. Retrieved from [Link]

-

PMC - PubMed Central. (2023, June 27). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. Retrieved from [Link]

-

BG. (2013, March 8). High-field NMR spectroscopy and FTICR mass spectrometry. Retrieved from [Link]

-

ResearchGate. (2025, August 6). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and In Vitro Biological Evaluation of p-Carborane-Based Di-tert-butylphenol Analogs. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Methane, di-p-tolyl- (CAS 4957-14-6). Retrieved from [Link]

-

ResearchGate. (n.d.). Development and validation of a selective HPLC-UV method for thymol determination in skin permeation experiments. Retrieved from [Link]

-

PubMed. (n.d.). A GC-FID method for analysis of lysinoalanine. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Methane, di-p-tolyl- (CAS 4957-14-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. [Synthesis and biological evaluation of novel diphenyl methane sulfinyl and diphenylthio-acetamide derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methane, di-p-tolyl- [webbook.nist.gov]

- 5. Development and Validation of a GC-FID Method for the Quantitation of Δ 8-Tetrahydrocannabinol and Impurities Found in Synthetic Δ 8-Tetrahydrocannabinol and Vaping Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. Transition-Metal-Free C(sp3)–H Oxidation of Diarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. asianpubs.org [asianpubs.org]

- 12. Novel Set of Diarylmethanes to Target Colorectal Cancer: Synthesis, In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Di-p-tolylmethane | High-Purity Research Chemical [benchchem.com]

An In-depth Technical Guide to the Synthesis of Di-p-tolylmethane

This guide provides a comprehensive overview of the synthesis of di-p-tolylmethane (also known as 4,4'-dimethyldiphenylmethane), a molecule of interest in various fields of chemical research and development. The content herein is structured to provide not only a detailed experimental protocol but also a thorough understanding of the underlying chemical principles, potential challenges, and methods for characterization, tailored for researchers, scientists, and professionals in drug development.

Introduction and Significance

Di-p-tolylmethane is a diarylmethane compound characterized by two p-tolyl groups linked by a methylene bridge. Its structure is foundational in various areas of organic chemistry, serving as a precursor or a structural motif in the synthesis of more complex molecules. For instance, derivatives of di-p-tolylmethane are utilized in the preparation of specialized polymers and as intermediates in the synthesis of pharmacologically active compounds.[1][2] A solid understanding of its synthesis is therefore crucial for chemists working in these areas.

Core Synthetic Strategy: Friedel-Crafts Alkylation

The most prevalent and industrially significant method for the synthesis of di-p-tolylmethane is the Friedel-Crafts alkylation of toluene.[3][4] This classic electrophilic aromatic substitution reaction involves the reaction of an electrophile with the electron-rich toluene ring in the presence of a Lewis acid catalyst.

Choice of Electrophile and Catalyst

Various electrophilic agents can be employed for the methylene bridge, including formaldehyde, paraformaldehyde, or benzyl chloride derivatives.[2][3] The choice of electrophile can influence reaction conditions and the impurity profile. For the purpose of this guide, we will focus on a common and effective method utilizing a benzylating agent in the presence of a Lewis acid catalyst such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃).[5] These catalysts are effective in generating the carbocation intermediate necessary for the electrophilic attack on the toluene ring.

Reaction Mechanism

The Friedel-Crafts alkylation proceeds through a well-established multi-step mechanism:

-

Generation of the Electrophile: The Lewis acid catalyst activates the alkylating agent (e.g., benzyl chloride) to form a carbocation or a highly polarized complex.

-

Electrophilic Attack: The π-electrons of the toluene ring act as a nucleophile, attacking the electrophilic carbon to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Deprotonation: A weak base, often the counter-ion of the Lewis acid complex, removes a proton from the carbon atom bearing the new substituent, restoring the aromaticity of the ring and regenerating the catalyst.

Caption: Figure 1: Friedel-Crafts Alkylation Mechanism

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of di-p-tolylmethane.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Toluene | 92.14 | 100 mL | ~0.94 | Anhydrous |

| Benzyl Chloride | 126.58 | 12.6 g (11.4 mL) | 0.1 | Freshly distilled |

| Ferric Chloride (FeCl₃) | 162.2 | 1.62 g | 0.01 | Anhydrous |

| Diethyl Ether | 74.12 | As needed | - | Anhydrous |

| Saturated NaHCO₃ solution | - | As needed | - | |

| Anhydrous MgSO₄ | 120.37 | As needed | - | |

| Ethanol | 46.07 | As needed | - | For recrystallization |

Step-by-Step Procedure

-

Reaction Setup: Assemble a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (filled with CaCl₂), and a dropping funnel.

-

Charging the Flask: To the flask, add anhydrous toluene (100 mL) and anhydrous ferric chloride (1.62 g).

-

Addition of Benzyl Chloride: Place benzyl chloride (12.6 g) in the dropping funnel and add it dropwise to the stirred toluene-FeCl₃ mixture over 30 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux using a heating mantle and maintain this temperature for 2 hours.

-

Quenching: Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing 100 mL of ice-cold water and 10 mL of concentrated HCl to decompose the catalyst.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent (excess toluene) by rotary evaporation.

-

Purification: The crude product can be purified by recrystallization from ethanol to yield di-p-tolylmethane as a crystalline solid.[6][7]

Caption: Figure 2: Experimental Workflow

Challenges and Considerations in Synthesis

Polyalkylation

A significant challenge in Friedel-Crafts alkylation is the potential for polyalkylation. The product, di-p-tolylmethane, is more nucleophilic than the starting material, toluene, due to the activating effect of the second tolyl group. This can lead to the formation of tri- and poly-substituted products. To minimize this, a large excess of the aromatic substrate (toluene) is typically used.

Isomer Control

The methyl group of toluene is an ortho-, para-directing group. Therefore, the Friedel-Crafts alkylation can lead to the formation of ortho- and meta-isomers in addition to the desired para-substituted product. The ratio of these isomers can be influenced by reaction temperature and the choice of catalyst.[8] Steric hindrance generally disfavors ortho-substitution, and the para-isomer is often the major product.

Characterization of Di-p-tolylmethane

Confirmation of the successful synthesis and purity of di-p-tolylmethane is achieved through various analytical techniques.

Physical Properties

| Property | Value |

| CAS Number | 4957-14-6[9] |

| Molecular Formula | C₁₅H₁₆[10] |

| Molecular Weight | 196.29 g/mol [9] |

| Appearance | White to off-white crystalline solid |

| Melting Point | 26-28 °C |

| Boiling Point | 295-297 °C[10] |

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of di-p-tolylmethane is expected to show a singlet for the methylene protons (CH₂) around 3.9 ppm, a singlet for the methyl protons (CH₃) around 2.3 ppm, and a set of doublets in the aromatic region (around 7.0-7.2 ppm) characteristic of a 1,4-disubstituted benzene ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will exhibit distinct signals for the methylene carbon, the methyl carbons, the quaternary aromatic carbons, and the protonated aromatic carbons.

-

IR (Infrared) Spectroscopy: The IR spectrum will show characteristic C-H stretching vibrations for the aromatic and aliphatic protons, as well as C=C stretching bands for the aromatic rings. The NIST WebBook provides a reference IR spectrum for di-p-tolylmethane.[11]

Conclusion

The synthesis of di-p-tolylmethane via Friedel-Crafts alkylation is a robust and well-established method. By carefully controlling reaction conditions, particularly the stoichiometry of the reactants, and employing appropriate purification techniques, high yields of the desired product can be achieved. The principles and procedures outlined in this guide provide a solid foundation for the successful synthesis and characterization of this important chemical intermediate.

References

-

Efficient synthesis of 4,4 Diamino diphenyl methanes in a water suspension medium - TSI Journals. (n.d.). Retrieved January 4, 2026, from [Link]

-

An oven-dried 1-L, one-necked round-bottomed flask fitted with a 4 x 2 cm egg-shaped stir bar is cooled under a stream of nitrogen. - Organic Syntheses Procedure. (n.d.). Retrieved January 4, 2026, from [Link]

- Bahulayan, D., Sukumar, R., Sabu, K. R., & Lalithambika, M. (2001). An easy synthesis of 4,4′-diaminodiphenylmethanes: On natural kaolinites. Green Chemistry, 3(2), 87-89.

-

cycle (3×) prior to use. The flask is then opened to the air and charged with - Organic Syntheses Procedure. (n.d.). Retrieved January 4, 2026, from [Link]

- Al-Masoudi, N. A., & Al-Sultani, A. A. (2012). Synthesis and characterization of 4,4′,-diaminodiphenylmethane Schiff bases. Journal of the Association of Arab Universities for Basic and Applied Sciences, 11(1), 19-22.

-

JE Richman, and WF Oettle. - Organic Syntheses Procedure. (n.d.). Retrieved January 4, 2026, from [Link]

-

Di(p-tolyl)methane, 4957-14-6, suppliers and manufacturers - R&D Chemicals. (n.d.). Retrieved January 4, 2026, from [Link]

-

Purification by Recrystallization - CUNY. (n.d.). Retrieved January 4, 2026, from [Link]

-

Isolation and Purification of Organic Compounds Recrystallization (Expt #3). (n.d.). Retrieved January 4, 2026, from [Link]

-

How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]

-

Friedel-Crafts Reactions - Chemistry LibreTexts. (2023, January 22). Retrieved January 4, 2026, from [Link]

- A new method for the synthesis of 4,4'-diaminodiphenylmethane compounds. (n.d.).

- The preparation method of 3,3'-dimethyl-4,4'-diaminodiphenylmethane. (n.d.).

-

12Electrophilic Aromatic Substitution Friedel-Crafts Acylation of Toluene. (n.d.). Retrieved January 4, 2026, from [Link]

-

Recrystallization PDF | PDF | Filtration | Solubility - Scribd. (n.d.). Retrieved January 4, 2026, from [Link]

-

Methane, di-p-tolyl- - the NIST WebBook. (n.d.). Retrieved January 4, 2026, from [Link]

-

Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved January 4, 2026, from [Link]

-

Tandem Cooperative Friedel-Crafts Reaction of Aldehydes with Electron Deficient Arenes Through Catalyst-Activation via Hydrogen - ChemRxiv. (n.d.). Retrieved January 4, 2026, from [Link]

-

Friedel-Crafts Alkylation of Toluene as a Parallel Reaction in Propylene Dimerization Catalyzed by Nickel β-Diimine Complex/EASC in Homogeneous Phase - SciELO. (n.d.). Retrieved January 4, 2026, from [Link]

-

Recrystallization - Chemistry LibreTexts. (2023, January 29). Retrieved January 4, 2026, from [Link]

-

Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC - NIH. (n.d.). Retrieved January 4, 2026, from [Link]

-

Methane, di-p-tolyl- - the NIST WebBook. (n.d.). Retrieved January 4, 2026, from [Link]

-

1H-NMR spectrum of 4,4′-diamino diphenyl methane (1b). - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]

- The production method of benzyl chloride - Google Patents. (n.d.).

-

Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatogra - SciSpace. (n.d.). Retrieved January 4, 2026, from [Link]

-

Synthesis of benzyl chloride by the free radical chlorination of toluene using TCCA. (2017, August 13). Retrieved January 4, 2026, from [Link]

- Process for the synthesis of benzyltoluene and dibenzyltoluene with low chlorine content - Google Patents. (n.d.).

-

Chemical Properties of Methane, di-p-tolyl- (CAS 4957-14-6) - Cheméo. (n.d.). Retrieved January 4, 2026, from [Link]

-

Preparation of benzyl chloride from toluene with mechanism - YouTube. (2024, January 8). Retrieved January 4, 2026, from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. DI-P-TOLYLMETHANE | 4957-14-6 [chemicalbook.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EP0435737A1 - Process for the synthesis of benzyltoluene and dibenzyltoluene with low chlorine content - Google Patents [patents.google.com]

- 6. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Methane, di-p-tolyl- (CAS 4957-14-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. Methane, di-p-tolyl- [webbook.nist.gov]

- 11. Methane, di-p-tolyl- [webbook.nist.gov]

An In-Depth Technical Guide to Di-p-tolylmethane: Properties, Synthesis, and Applications for the Research Scientist

An authoritative guide for researchers, scientists, and drug development professionals on the chemical properties, synthesis, and potential applications of Di-p-tolylmethane.

Introduction

Di-p-tolylmethane, also known as 4,4'-dimethyldiphenylmethane, is an aromatic hydrocarbon of significant interest in organic synthesis and materials science. Its molecular structure, featuring two p-tolyl groups linked by a methylene bridge, provides a unique scaffold that has been explored for various applications. This technical guide offers a comprehensive overview of its fundamental properties, detailed synthetic methodologies, and a discussion of its current and potential future applications, with a particular focus on its relevance to the field of drug discovery and development.

Core Identification and Molecular Structure

Di-p-tolylmethane is unequivocally identified by its CAS Number: 4957-14-6 .[1] Its molecular formula is C15H16, and it has a molecular weight of approximately 196.29 g/mol . The structure consists of a central methane carbon atom to which two p-tolyl (4-methylphenyl) groups are attached.

Synonyms:

-

4,4'-Dimethyldiphenylmethane[1]

-

Bis(4-methylphenyl)methane

-

1-methyl-4-(4-methylbenzyl)benzene

-

p,p'-Ditolylmethane

The structural representation of di-p-tolylmethane is depicted below:

Caption: Molecular structure of di-p-tolylmethane.

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of di-p-tolylmethane is provided in the table below. These properties are crucial for its handling, purification, and application in various experimental setups.

| Property | Value | Source |

| CAS Number | 4957-14-6 | [1] |

| Molecular Formula | C15H16 | |

| Molecular Weight | 196.29 g/mol | |

| Appearance | White to light yellow powder or crystalline solid | |

| Melting Point | 26-29 °C | |

| Boiling Point | 296-297 °C at 760 mmHg | |

| Density | 0.980 g/cm³ | |

| Solubility | Insoluble in water; soluble in common organic solvents like ethanol, ether, and toluene. | |

| Flash Point | 127 °C | |

| Refractive Index | ~1.56 |

Synthesis of Di-p-tolylmethane

The primary and most established method for the synthesis of di-p-tolylmethane is the Friedel-Crafts alkylation . This electrophilic aromatic substitution reaction involves the reaction of an alkylating agent with an aromatic ring in the presence of a Lewis acid catalyst.

Reaction Scheme: Friedel-Crafts Alkylation

A common approach for synthesizing di-p-tolylmethane is the reaction of toluene with a suitable one-carbon electrophile source, such as formaldehyde or its derivatives, in the presence of a strong acid or a Lewis acid catalyst.

Caption: General scheme for the synthesis of di-p-tolylmethane via Friedel-Crafts alkylation.

Detailed Experimental Protocol: Synthesis via Friedel-Crafts Alkylation

The following protocol is a representative example of the synthesis of di-p-tolylmethane.

Materials:

-

Toluene

-

Paraformaldehyde

-

Concentrated Sulfuric Acid

-

Sodium Bicarbonate solution (saturated)

-

Anhydrous Magnesium Sulfate

-

Hexane

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add an excess of toluene.

-

Cool the flask in an ice bath and slowly add concentrated sulfuric acid with constant stirring.

-

Gradually add paraformaldehyde to the reaction mixture. The addition should be controlled to maintain the reaction temperature.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for several hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Pour the reaction mixture into a beaker containing ice water to quench the reaction.

-

Separate the organic layer using a separatory funnel.

-

Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the excess toluene under reduced pressure.

-

The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane to yield pure di-p-tolylmethane.

Spectroscopic Characterization

The identity and purity of synthesized di-p-tolylmethane can be confirmed using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show characteristic peaks for the aromatic protons, the methylene bridge protons, and the methyl group protons.

-

¹³C NMR will display distinct signals for the different carbon environments in the molecule.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic and methyl groups, as well as C=C stretching of the aromatic rings.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of di-p-tolylmethane, along with characteristic fragmentation patterns.

Applications of Di-p-tolylmethane

While di-p-tolylmethane itself has found applications in specific areas, its core structure serves as a versatile scaffold for the synthesis of more complex molecules with a range of functionalities.

Materials Science

One of the notable applications of di-p-tolylmethane is as a precursor in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs) . It can be used in the preparation of carbazole-based host materials, which are essential components in the emissive layer of OLED devices. The di-p-tolylmethane unit can be functionalized to tune the electronic and photophysical properties of the final material.

Organic Synthesis

Di-p-tolylmethane is a valuable intermediate in organic synthesis. The methylene bridge and the tolyl groups can be further functionalized to create a variety of derivatives. For instance, the benzylic protons of the methylene group are susceptible to radical halogenation, providing a handle for further chemical transformations.

Potential in Drug Discovery and Development

The diphenylmethane scaffold is a recurring motif in a number of biologically active compounds. While direct applications of di-p-tolylmethane in drug development are not extensively documented in publicly available literature, its structural features suggest potential as a starting point for the design of novel therapeutic agents. The two p-tolyl groups provide a lipophilic core that can be modified with various functional groups to interact with biological targets.

The exploration of di-p-tolylmethane derivatives in medicinal chemistry could be a promising area for future research. By introducing pharmacophoric groups onto the aromatic rings or modifying the methylene bridge, it may be possible to develop novel compounds with a range of biological activities. The structural rigidity and the defined spatial orientation of the tolyl groups make it an interesting scaffold for structure-activity relationship (SAR) studies.

Conclusion

Di-p-tolylmethane is a well-characterized aromatic hydrocarbon with established synthetic routes and applications in materials science. Its straightforward synthesis via Friedel-Crafts alkylation and its amenable structure for further functionalization make it a valuable building block in organic chemistry. While its direct role in drug development is yet to be fully explored, the diphenylmethane core structure holds promise for the design of new bioactive molecules. This guide provides a solid foundation of its chemical and physical properties, a reliable synthetic protocol, and an overview of its current and potential applications, serving as a valuable resource for researchers and scientists in academia and industry.

References

-

R&D Chemicals. Di(p-tolyl)methane. [Link]

-

National Institute of Standards and Technology. Methane, di-p-tolyl-. [Link]

Sources

An In-depth Technical Guide to 4,4'-Dimethyldiphenylmethane and Its Analogs

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 4,4'-dimethyldiphenylmethane. Acknowledging the limited availability of in-depth technical data for this specific compound, this guide will also draw upon the extensive knowledge base of its structurally related and industrially significant amino-derivatives, 4,4'-diaminodiphenylmethane (DDM) and 4,4'-diamino-3,3'-dimethyldiphenylmethane, to provide a broader context and predictive insights into its behavior and potential applications.

Introduction: Situating 4,4'-Dimethyldiphenylmethane in a Broader Chemical Context

4,4'-Dimethyldiphenylmethane, a diarylmethane compound, possesses a core structure shared by a family of molecules with significant industrial applications. While direct, comprehensive data on 4,4'-dimethyldiphenylmethane is not as prevalent in scientific literature, its chemical cousins, particularly 4,4'-diaminodiphenylmethane (DDM), are foundational components in the production of high-performance polymers such as polyurethanes and epoxy resins.[1][2] Understanding the properties of these well-documented analogs provides a valuable framework for predicting the characteristics and potential utility of 4,4'-dimethyldiphenylmethane.

This guide will first present the available data for 4,4'-dimethyldiphenylmethane and then provide a comparative analysis with its diamino counterparts to offer a more complete scientific picture.

Molecular Structure and Identification

The fundamental structure of these compounds consists of two phenyl rings linked by a methylene bridge. The identity and position of substituents on the phenyl rings dictate the molecule's properties and reactivity.

Caption: Key reactions of 4,4'-Diaminodiphenylmethane (DDM).

Synthesis Methodologies

5.1. Synthesis of 4,4'-Dimethyldiphenylmethane: Detailed, optimized laboratory-scale synthesis protocols for 4,4'-dimethyldiphenylmethane are not readily available in the surveyed literature. However, a general approach would likely involve a Friedel-Crafts type reaction between toluene and a suitable methylene source, such as formaldehyde or dichloromethane, in the presence of a Lewis acid catalyst.

5.2. Synthesis of Diamino Analogs: The industrial production of 4,4'-diaminodiphenylmethane typically involves the acid-catalyzed condensation of aniline with formaldehyde. Similar principles apply to the synthesis of 4,4'-diamino-3,3'-dimethyldiphenylmethane, using o-toluidine as the starting material. [3][4] Exemplary Protocol: Synthesis of 4,4'-Diaminodiphenylmethane (Conceptual Laboratory Scale)

Disclaimer: This is a conceptual protocol based on established chemical principles. All laboratory work should be conducted with appropriate safety precautions and after a thorough risk assessment.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add aniline and a suitable acid catalyst (e.g., hydrochloric acid).

-

Reagent Addition: While stirring, slowly add formaldehyde solution from the dropping funnel. The reaction is typically exothermic, and the temperature should be controlled.

-

Reaction: After the addition is complete, heat the mixture to reflux for a specified period to ensure complete reaction.

-

Workup: Cool the reaction mixture and neutralize the acid with a base (e.g., sodium hydroxide solution). This will precipitate the crude product.

-

Purification: Filter the crude product, wash with water to remove salts, and then recrystallize from a suitable solvent (e.g., ethanol or toluene) to obtain the purified 4,4'-diaminodiphenylmethane. [5]

Potential Applications

While specific applications for 4,4'-dimethyldiphenylmethane are not well-documented, its structural similarity to its diamino analogs suggests potential use as:

-

A non-polar building block in organic synthesis.

-

A starting material for the synthesis of other functionalized diarylmethanes.

-

A component in specialty polymers where the absence of polar amino groups is desired.

The applications of its diamino counterparts are vast and well-established, primarily in the polymer industry for the production of:

-

Polyurethane foams [1][6]* Epoxy resins and adhesives [7]* High-performance polymers and fibers * Dyes and corrosion inhibitors

Safety and Handling

7.1. 4,4'-Dimethyldiphenylmethane: Specific toxicology and safety data are limited. As with any chemical, it should be handled with care in a well-ventilated area, and personal protective equipment (gloves, safety glasses) should be worn.

7.2. Diamino Analogs: 4,4'-Diaminodiphenylmethane and its derivatives are classified as hazardous substances. [8][9][10]

-

Toxicity: They are considered potential carcinogens and can be toxic by inhalation or ingestion, and may cause skin irritation. [1][11][12]* Handling Precautions: Strict adherence to safety protocols is required. This includes the use of appropriate personal protective equipment (PPE) such as respirators, chemical-resistant gloves, and protective clothing. [8][9][10][13]Work should be conducted in a well-ventilated fume hood.

Conclusion

4,4'-Dimethyldiphenylmethane represents a foundational structure within the industrially vital family of diarylmethanes. While detailed technical information on this specific compound is sparse, a comprehensive understanding of its properties and potential can be effectively inferred through a comparative analysis with its well-characterized diamino analogs. The presence of methyl groups instead of amino groups fundamentally alters the polarity and reactivity, suggesting a different, yet potentially valuable, set of applications in organic synthesis and materials science. Further research into the specific properties and synthesis of 4,4'-dimethyldiphenylmethane is warranted to fully explore its potential.

References

- Ataman Kimya. (n.d.). 4,4'-DIAMINODIPHENYLMETHANE.

- ChemicalBook. (2025). 4,4'-DIAMINO-3,3'-DIMETHYLDIPHENYLMETHANE.

- TCI Chemicals. (n.d.). 4,4'-Diamino-3,3'-dimethyldiphenylmethane.

- TCI Chemicals. (n.d.). 4,4'-Diamino-3,3'-dimethyldiphenylmethane 838-88-0.

- ChemicalBook. (2022). Chemical Safety Data Sheet MSDS / SDS - 4,4-DIMETHOXYDIPHENYLMETHANE.

- ChemicalBook. (n.d.). 4,4'-DIAMINO-3,3'-DIMETHYLDIPHENYLMETHANE CAS 838-88-0.

- PubChem. (n.d.). 4,4'-Diaminodiphenylmethane.

- Biricik, N., & Kayan, C. (2007). Synthesis and characterization of 4,4',-diaminodiphenylmethane Schiff bases. Asian Journal of Chemistry, 19(3), 2369-2373.

- TradeIndia. (n.d.). 4,4-Diaminodiphenylmethane, High Purity at Best Price, Reliable Supplier Mumbai.

- Fisher Scientific. (2025). SAFETY DATA SHEET - 4,4'-Diaminodiphenylmethane.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 4,4'-Methylenedianiline.

- Santa Cruz Biotechnology. (n.d.). 4,4′-Diaminodiphenylmethane.

- CDH Fine Chemical. (n.d.). material safety data sheet sds/msds.

- CN101134727A. (n.d.). Synthesis of 4,4'-tetramethyldiamino-diphenylmethane.

- Yonghui Composite Materials. (2025). What are the safety precautions during the production of 4,4 - Diaminodiphenylmethane?

- CAMEO Chemicals. (n.d.). 4,4'-DIAMINODIPHENYLMETHANE.

- Laszlo, P., & Cornelis, A. (1999). An easy synthesis of 4,4′-diaminodiphenylmethanes: On natural kaolinites. Green Chemistry, 1(4), 193-194.

- Sigma-Aldrich. (n.d.). 4,4'-Diaminodiphenylmethane.

- Chem-Impex. (n.d.). 4,4'-Diaminodiphenylmethane.

- ChemicalBook. (n.d.). 4,4'-DIAMINO-3,3'-DIMETHYLDIPHENYLMETHANE(838-88-0) 1H NMR.

- Polymer Database. (2025).

- Pradeep, T., et al. (2003). Efficient synthesis of 4, 4' Diamino diphenyl methanes in a water suspension medium. International Journal of Chemical Sciences, 1(3), 277-280.

- Google Patents. (n.d.). CN102584598B - A new method for the synthesis of 4,4'-diaminodiphenylmethane compounds.

- PubChem. (n.d.). Tetraglycidyl 4,4'-diaminodiphenylmethane.

- ResearchGate. (n.d.). Scheme-I Condensation reactions of 4,4'-diaminodiphenylmethane with....

- PubChem. (n.d.). Tetraglycidyl-4,4'-diaminodiphenyl methane.

- ResearchGate. (n.d.). The reaction of pyromellitic dianhydride with 4,4′‐diaminodiphenylmethane.

- TCI Chemicals. (n.d.). 4,4'-Diamino-3,3'-dimethyldiphenylmethane.

- Google Patents. (n.d.). CN100463898C - The preparation method of 3,3'-dimethyl-4,4'-diaminodiphenylmethane.

- ResearchGate. (n.d.). IR spectra of A: 4, 4′-diaminodiphenyl methane (1b) and B: monomer (3b).

- EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.

- BIPM. (2019). qNMR Internal Standard Reference Data (ISRD).

- University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.

Sources

- 1. 4,4-Diaminodiphenylmethane | C13H14N2 | CID 7577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. tsijournals.com [tsijournals.com]

- 4. CN100463898C - The preparation method of 3,3'-dimethyl-4,4'-diaminodiphenylmethane - Google Patents [patents.google.com]

- 5. CN102584598B - A new method for the synthesis of 4,4'-diaminodiphenylmethane compounds - Google Patents [patents.google.com]

- 6. 4,4-Diaminodiphenylmethane, High Purity at Best Price, Reliable Supplier Mumbai [nacchemical.com]

- 7. allhdi.com [allhdi.com]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. yonghuicomposite.com [yonghuicomposite.com]

- 12. 4,4'-DIAMINODIPHENYLMETHANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. chemicalbook.com [chemicalbook.com]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Di-p-tolylmethane

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Elucidation of a Key Synthetic Building Block

Di-p-tolylmethane (4,4'-dimethyldiphenylmethane) is a diarylmethane compound that serves as a fundamental structural motif and versatile building block in organic synthesis and materials science. Its molecular framework, featuring two p-tolyl groups linked by a methylene bridge, is a precursor for more complex molecules, including specialized ligands and functional polymers. For professionals in fields such as drug development, where absolute certainty in molecular structure is paramount, the rigorous spectroscopic characterization of such intermediates is a non-negotiable aspect of quality control and synthetic validation.

This guide provides an in-depth analysis of the core spectroscopic data for Di-p-tolylmethane, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As a senior application scientist, my focus extends beyond the mere presentation of data; this document elucidates the rationale behind the experimental protocols and provides a detailed interpretation of the resulting spectra, grounding each step in established scientific principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of molecular structure determination, offering unparalleled insight into the chemical environment of individual atoms. For a molecule like Di-p-tolylmethane, with its high degree of symmetry, NMR provides a clear and unambiguous confirmation of its structure.

¹H NMR Spectroscopy

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their connectivity. Due to the C₂ symmetry of Di-p-tolylmethane, the molecule presents only four unique proton signals, simplifying spectral analysis.

The following protocol ensures the acquisition of a high-resolution spectrum, a self-validating system for confirming sample purity and identity.

-

Sample Preparation: Accurately weigh 5-10 mg of Di-p-tolylmethane into a clean, dry vial.[1][2] The choice of a deuterated solvent is critical; Deuterated chloroform (CDCl₃) is an excellent choice as it readily dissolves the compound and its residual proton signal (at ~7.26 ppm) does not typically interfere with the aromatic signals of the analyte.[1] Add approximately 0.6-0.7 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).[3]

-

Homogenization: Ensure the sample is fully dissolved. If necessary, gently vortex or sonicate the vial. A homogenous solution is essential for sharp, well-resolved peaks.[4]

-

Filtration & Transfer: To eliminate paramagnetic impurities and particulates that degrade spectral quality, filter the solution through a pipette plugged with glass wool directly into a high-quality 5 mm NMR tube.[2][3] The final sample height should be approximately 4-5 cm.[1][2]

-

Spectrometer Setup: Insert the sample into the spectrometer's spinner turbine and place it within the magnet.

-

Instrument Calibration: The instrument performs three key calibration steps:[1]

-

Locking: The spectrometer locks onto the deuterium signal of the CDCl₃ to stabilize the magnetic field against drift.

-

Tuning & Matching: The probe is tuned to the ¹H frequency to maximize signal receptivity and sensitivity.

-

Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils, which is crucial for achieving sharp lineshapes and high resolution.

-

-

Data Acquisition: A standard single-pulse experiment is typically sufficient. Acquire 8 to 16 scans to achieve an excellent signal-to-noise ratio.

Caption: Workflow for ¹H NMR sample preparation, acquisition, and analysis.

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| A | ~7.09 | Doublet (d) | 8H | Aromatic Protons (H-2, H-2', H-3, H-3') |

| B | ~3.90 | Singlet (s) | 2H | Methylene Protons (-CH₂-) |

| C | ~2.31 | Singlet (s) | 6H | Methyl Protons (-CH₃) |

Note: Data is representative and based on typical values for similar structures. Actual shifts may vary slightly based on solvent and spectrometer field strength.

Interpretation: The ¹H NMR spectrum is remarkably clean, reflecting the molecule's symmetry.

-

Aromatic Region (δ ~7.09 ppm): The two p-substituted rings are chemically identical. Furthermore, within each ring, the protons ortho to the methylene bridge (H-2, H-2') are equivalent to the protons meta to the bridge (H-3, H-3'). This results in a single signal for all eight aromatic protons, which appears as a sharp doublet due to coupling with their neighboring protons.

-

Methylene Bridge (δ ~3.90 ppm): The two protons of the central CH₂ group are equivalent and are not coupled to any other protons, thus they appear as a sharp singlet. Its downfield shift is characteristic of a benzylic position, deshielded by the adjacent aromatic rings.

-

Methyl Groups (δ ~2.31 ppm): The two methyl groups are equivalent and their protons are not coupled to other protons, resulting in a single, sharp singlet integrating to six protons.

¹³C NMR Spectroscopy

Carbon-13 NMR provides complementary information, detailing the unique carbon environments in the molecule.

The protocol is similar to that for ¹H NMR, with a key modification to account for the lower natural abundance and sensitivity of the ¹³C nucleus.[4]

-

Sample Concentration: A higher concentration is required. Use 20-50 mg of Di-p-tolylmethane in 0.6-0.7 mL of CDCl₃.[1]

-

Acquisition: A standard proton-decoupled pulse sequence is used to ensure each unique carbon appears as a single line, simplifying the spectrum. A greater number of scans (e.g., 1024 or more) is necessary to achieve a good signal-to-noise ratio.

Caption: Workflow for ¹³C NMR sample preparation, acquisition, and analysis.

| Signal Label | Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| 1 | ~138.3 | Quaternary | C-1, C-1' |

| 2 | ~135.5 | Quaternary | C-4, C-4' |

| 3 | ~129.0 | Aromatic CH | C-3, C-3' |

| 4 | ~128.8 | Aromatic CH | C-2, C-2' |

| 5 | ~41.1 | Methylene CH₂ | -CH₂- |

| 6 | ~21.0 | Methyl CH₃ | -CH₃ |

Note: Data is representative. Chemical shifts are referenced to the CDCl₃ solvent peak at δ 77.16 ppm.

Interpretation: The proton-decoupled ¹³C NMR spectrum shows six distinct signals, confirming the molecular symmetry.

-

Quaternary Carbons (δ ~138.3, ~135.5 ppm): Two signals are observed for the four quaternary carbons. The signal at ~138.3 ppm corresponds to the carbons directly attached to the methylene bridge (C-1, C-1'), while the signal at ~135.5 ppm is assigned to the carbons bearing the methyl groups (C-4, C-4').

-

Aromatic CH Carbons (δ ~129.0, ~128.8 ppm): Two closely spaced signals represent the four types of aromatic methine (CH) carbons.

-

Aliphatic Carbons (δ ~41.1, ~21.0 ppm): The upfield signals correspond to the aliphatic carbons. The methylene bridge carbon appears at ~41.1 ppm, and the methyl group carbons appear at ~21.0 ppm, consistent with typical values for sp³-hybridized carbons in such environments.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

ATR-FTIR is a modern, convenient method that requires minimal sample preparation.[5]

-

Background Scan: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[6] Take a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and H₂O.[7]

-

Sample Application: Place a small amount (a few milligrams) of the Di-p-tolylmethane sample directly onto the ATR crystal. If the sample is a solid, use the instrument's pressure clamp to ensure firm, even contact between the sample and the crystal.[5][7]

-

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum. The spectral range is typically 4000–400 cm⁻¹.

-

Cleaning: After analysis, the crystal is simply wiped clean with a soft tissue lightly moistened with a solvent like isopropanol or ethanol.

Caption: Workflow for ATR-FTIR data acquisition and analysis.

| Wavenumber (cm⁻¹) | Vibration Type | Assignment |

| 3050 - 3020 | C-H Stretch (sp²) | Aromatic C-H |

| 2950 - 2850 | C-H Stretch (sp³) | Methylene & Methyl C-H |

| ~1610, ~1515 | C=C Stretch | Aromatic Ring Skeletal Vibrations |

| ~1450 | C-H Bend | Methylene & Methyl Scissoring |

| ~810 | C-H Bend (out-of-plane) | 1,4-(para)-disubstituted Benzene |

Data sourced from the NIST Chemistry WebBook.[8]

Interpretation: The IR spectrum of Di-p-tolylmethane confirms its key structural features:

-

C-H Stretching Region: The spectrum clearly distinguishes between aromatic sp² C-H stretches (above 3000 cm⁻¹) and aliphatic sp³ C-H stretches (below 3000 cm⁻¹), confirming the presence of both aromatic rings and saturated carbon groups.

-

Aromatic Region: Strong absorptions around 1610 and 1515 cm⁻¹ are characteristic of the C=C bond stretching within the benzene rings.

-

Fingerprint Region: The strong band at approximately 810 cm⁻¹ is highly diagnostic. This out-of-plane C-H bending vibration ("wag") is characteristic of a 1,4- or para-substituted aromatic ring, providing powerful evidence for the specific isomerism of the molecule.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For structural elucidation, it provides the molecular weight of the compound and offers clues to its structure through analysis of fragmentation patterns.

Electron Ionization is a "hard" ionization technique that uses high-energy electrons to ionize the sample, causing predictable and reproducible fragmentation.[9][10]

-

Sample Introduction: A small amount of the sample is introduced into the ion source, where it is vaporized under high vacuum.

-

Ionization: The gaseous molecules are bombarded by a beam of high-energy electrons (typically 70 eV).[9][11] This process ejects an electron from the molecule, forming a radical cation known as the molecular ion (M⁺•).

-

Fragmentation: The high energy of the molecular ion causes it to be unstable, leading to the cleavage of chemical bonds and the formation of smaller, stable fragment ions.[12]

-

Analysis: The resulting ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio.

-

Detection: The separated ions are detected, and their relative abundances are plotted against their m/z values to generate a mass spectrum.

Caption: Workflow for Electron Ionization Mass Spectrometry analysis.

| m/z | Relative Intensity | Assignment | Proposed Structure |

| 196 | High | Molecular Ion [M]⁺• | [C₁₅H₁₆]⁺• |

| 181 | High | [M - CH₃]⁺ | Loss of a methyl radical |

| 105 | Base Peak | [C₈H₉]⁺ | Tolylmethyl cation (Tropylium ion) |

| 91 | High | [C₇H₇]⁺ | Tropylium ion |

Data sourced from the NIST Chemistry WebBook.[13][14][15]

Interpretation: The EI mass spectrum provides definitive confirmation of the molecular weight and key structural features of Di-p-tolylmethane.

-

Molecular Ion Peak (m/z 196): A strong peak is observed at m/z 196, which corresponds to the molecular weight of the compound (196.29 g/mol ), confirming its elemental formula of C₁₅H₁₆.[15]

-

[M-15]⁺ Peak (m/z 181): A significant peak at m/z 181 results from the loss of a methyl radical (•CH₃), a common fragmentation pathway for molecules containing methyl groups.

-

Base Peak (m/z 105): The most abundant ion in the spectrum (the base peak) is at m/z 105. This corresponds to the highly stable tolylmethyl cation. It is formed by benzylic cleavage, where the bond between the methylene bridge and one of the aromatic rings breaks.

-

Tropylium Ion (m/z 91): The peak at m/z 91 is the classic tropylium ion, a common and stable fragment in the mass spectra of alkylbenzenes, formed by rearrangement and loss of another neutral fragment from a larger precursor ion.

Conclusion

The collective spectroscopic data provides a comprehensive and self-validating portrait of Di-p-tolylmethane. ¹H and ¹³C NMR confirm the molecule's C₂ symmetry and the precise connectivity of its carbon-hydrogen framework. Infrared spectroscopy verifies the presence of aromatic and aliphatic C-H bonds and, most importantly, confirms the para-substitution pattern of the rings. Finally, mass spectrometry establishes the correct molecular weight and reveals a fragmentation pattern perfectly consistent with the proposed structure, highlighted by the characteristic benzylic cleavage. This suite of data, when acquired and interpreted with scientific rigor, provides the authoritative structural confirmation required for high-stakes applications in research and development.

References

-

Bruker Corporation. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

LCGC International. (2021). Introduction to Electron Impact Ionization for GC–MS. Retrieved from [Link]

-

Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

-

Shimadzu Corporation. (n.d.). Please explain the principles, advantages, and disadvantages of EI. Retrieved from [Link]

-

ALWSCI. (2025). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

University of Reading. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

SlidePlayer. (n.d.). ELECTRON IONIZATION IN MASS SPECTROSCOPY. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). FT-NMR Sample Preparation Guide. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

University of Texas at Dallas. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Methane, di-p-tolyl- (IR Spectrum). In NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Methane, di-p-tolyl- (Mass Spectrum). In NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Methane, di-p-tolyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

-

University of Florida. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

ResearchGate. (n.d.). Schematic diagram of the experimental setup for ATR FTIR spectra.... Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Methane, di-p-tolyl-. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. research.reading.ac.uk [research.reading.ac.uk]

- 3. ocw.mit.edu [ocw.mit.edu]

- 4. organomation.com [organomation.com]

- 5. agilent.com [agilent.com]

- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 7. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 8. Methane, di-p-tolyl- [webbook.nist.gov]

- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 10. Electron ionization - Wikipedia [en.wikipedia.org]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. Please explain the principles, advantages, and disadvantages of EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 13. Methane, di-p-tolyl- [webbook.nist.gov]

- 14. Methane, di-p-tolyl- [webbook.nist.gov]

- 15. Methane, di-p-tolyl- [webbook.nist.gov]

Di-p-Tolylmethane: A Cornerstone Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of organic synthesis, the strategic selection of precursor molecules is paramount to the successful and efficient construction of complex chemical architectures. Di-p-tolylmethane, a seemingly simple diarylmethane, emerges as a pivotal building block, offering a versatile platform for the synthesis of a diverse array of functional molecules. Its structurally robust yet chemically adaptable framework provides a gateway to high-performance polymers, vibrant dyestuffs, and crucial pharmaceutical intermediates. This technical guide, intended for the discerning researcher and development scientist, moves beyond a cursory overview to provide a deep and practical understanding of the synthesis, functionalization, and application of di-p-tolylmethane. By elucidating the mechanistic underpinnings of its formation and subsequent transformations, and by providing detailed, field-proven experimental protocols, this document aims to empower chemists to harness the full synthetic potential of this valuable precursor. We will explore not just the "how," but critically, the "why," behind the experimental choices, ensuring a thorough and authoritative exploration of di-p-tolylmethane's role in the modern synthetic arsenal.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical characteristics of a precursor is fundamental to its effective and safe utilization in any synthetic endeavor.

Physical and Chemical Properties

Di-p-tolylmethane, also known as 4,4'-dimethyldiphenylmethane, is a white to light yellow solid at room temperature.[1] Its core structure consists of a central methane carbon atom bonded to two p-tolyl groups.[2] This seemingly simple arrangement imparts a unique combination of steric and electronic properties that influence its reactivity and applications.

Table 1: Physicochemical Properties of Di-p-tolylmethane [3][4][5]

| Property | Value |

| CAS Number | 4957-14-6 |

| Molecular Formula | C₁₅H₁₆ |

| Molecular Weight | 196.29 g/mol |

| Melting Point | 29-32 °C |

| Boiling Point | 295-297 °C |

| Appearance | White to light yellow solid |

| Solubility | Insoluble in water; soluble in common organic solvents like ethanol, ether, and benzene. |

Spectral Data

The structural identity of di-p-tolylmethane can be unequivocally confirmed through various spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is characterized by a singlet for the methylene protons (CH₂) typically appearing around 3.9 ppm. The aromatic protons of the p-tolyl groups appear as two distinct doublets in the aromatic region (around 7.0-7.2 ppm), and the methyl protons (CH₃) present as a singlet around 2.3 ppm.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the methylene carbon, the methyl carbons, and the aromatic carbons (quaternary and protonated).

-

Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak (M⁺) at m/z = 196, corresponding to the molecular weight of the compound.[2]

Safety and Handling

Di-p-tolylmethane is a chemical that requires careful handling in a laboratory setting. It is harmful if swallowed and may cause skin and eye irritation.[6][7][8][9] Inhalation of its dust or vapors should be avoided.[6][7][9]

Key Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[10]

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[10]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[10]

Synthesis of Di-p-tolylmethane: The Friedel-Crafts Alkylation

The most prevalent and industrially significant method for the synthesis of di-p-tolylmethane is the Friedel-Crafts alkylation of toluene with a one-carbon electrophile, typically formaldehyde or its derivatives.[11] This reaction exemplifies a classic electrophilic aromatic substitution.

The Underpinning Mechanism

The Friedel-Crafts alkylation proceeds through a stepwise mechanism involving the generation of an electrophile that subsequently attacks the electron-rich aromatic ring of toluene.

Diagram 1: Mechanism of Friedel-Crafts Alkylation of Toluene with Formaldehyde

Caption: The acid-catalyzed synthesis of di-p-tolylmethane from toluene and formaldehyde.

The causality behind this pathway is rooted in fundamental principles of organic reactivity. The acid catalyst (e.g., sulfuric acid, hydrochloric acid, or a Lewis acid) protonates the formaldehyde, generating a highly electrophilic carbocation. Toluene, activated by the electron-donating methyl group, acts as a nucleophile, with its π-electron system attacking the carbocation. This attack preferentially occurs at the para position due to steric hindrance at the ortho positions and the directing effect of the methyl group. The resulting arenium ion intermediate then loses a proton to regenerate the aromaticity, forming p-methylbenzyl alcohol. This alcohol is then protonated and loses water to form the p-methylbenzyl carbocation, which then undergoes a second Friedel-Crafts alkylation with another molecule of toluene to yield the final di-p-tolylmethane product.

Experimental Protocol: Synthesis of Di-p-tolylmethane

This protocol provides a robust and reproducible method for the laboratory-scale synthesis of di-p-tolylmethane.

Materials:

-

Toluene (ACS grade or higher)

-

Paraformaldehyde

-

Concentrated Sulfuric Acid (98%)

-

Glacial Acetic Acid

-

Sodium Bicarbonate (saturated solution)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Hexane

-

Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, place 150 mL of toluene and 15 g of paraformaldehyde.

-

Catalyst Addition: While stirring the mixture, slowly add a mixture of 50 mL of glacial acetic acid and 10 mL of concentrated sulfuric acid from the dropping funnel over a period of 30 minutes. The addition is exothermic, and the reaction temperature should be monitored.

-

Reaction: After the addition is complete, heat the mixture to 80-90 °C using a heating mantle and maintain this temperature with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing 500 mL of ice-water. Transfer the mixture to a separatory funnel.

-

Extraction and Neutralization: Separate the organic layer. Wash the organic layer successively with 100 mL of water, 100 mL of saturated sodium bicarbonate solution (caution: effervescence), and finally with 100 mL of brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the toluene and any remaining acetic acid under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or by recrystallization from a suitable solvent such as hexane to yield pure di-p-tolylmethane.

Expected Yield: 60-70%

Di-p-tolylmethane as a Precursor to Key Intermediates